![molecular formula C12H8I2N2O B12880735 [(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-81-7](/img/structure/B12880735.png)
[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound belonging to the quinoline family. It is characterized by the presence of two iodine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached to the quinoline ring via an oxygen atom. This compound has a molecular formula of C12H8I2N2O and a molecular weight of 450.01 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the iodination of 2-methylquinoline followed by the introduction of the acetonitrile group. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting diiodo compound is then reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of metal dissolution and hydrogen evolution reactions in corrosion studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5,7-Diiodoquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
88757-81-7 |
|---|---|
Formule moléculaire |
C12H8I2N2O |
Poids moléculaire |
450.01 g/mol |
Nom IUPAC |
2-(5,7-diiodo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8I2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
Clé InChI |
GOPHMGRHRIGLQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


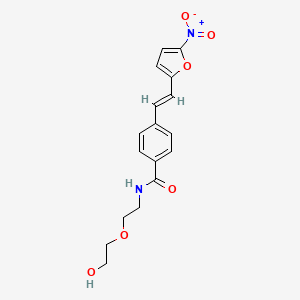
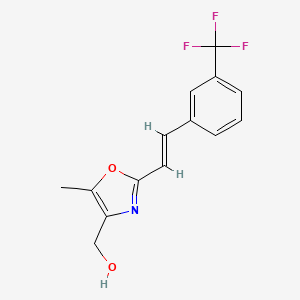
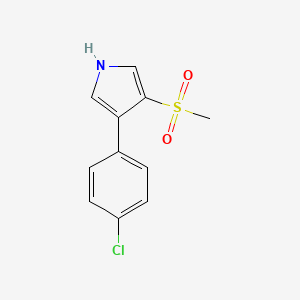
![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
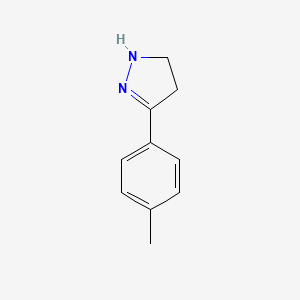
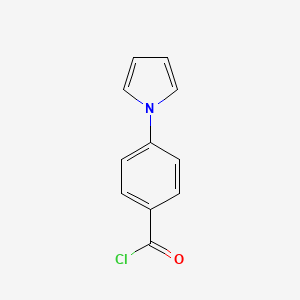
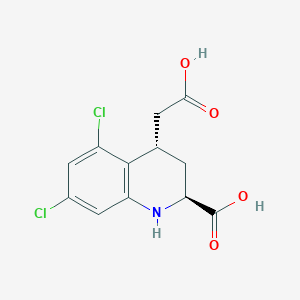
![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)
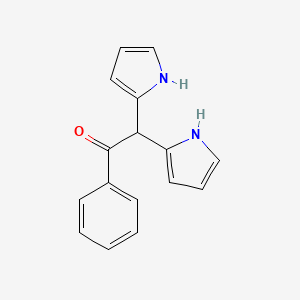
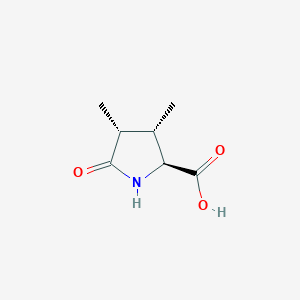
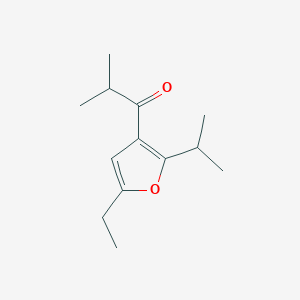
![5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12880721.png)
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
